(S)-Methyl 2-amino-3-(2-chlorophenyl)propanoate hydrochloride
CAS No.:
Cat. No.: VC13484420
Molecular Formula: C10H13Cl2NO2
Molecular Weight: 250.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Cl2NO2 |
|---|---|
| Molecular Weight | 250.12 g/mol |
| IUPAC Name | methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 |
| Standard InChI Key | FXIXAZXWVBFVDS-FVGYRXGTSA-N |
| Isomeric SMILES | COC(=O)[C@H](CC1=CC=CC=C1Cl)N.Cl |
| SMILES | COC(=O)C(CC1=CC=CC=C1Cl)N.Cl |
| Canonical SMILES | COC(=O)C(CC1=CC=CC=C1Cl)N.Cl |
Introduction
Structural and Stereochemical Identity
Chemical Composition and Configuration
The compound’s IUPAC name is methyl (2S)-2-amino-3-(2-chlorophenyl)propanoate hydrochloride, reflecting its stereochemistry at the second carbon (S-configuration). The structure comprises:
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A 2-chlorophenyl ring attached to the β-carbon of the propanoate backbone.
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A methyl ester group at the carboxyl terminus.
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A primary amino group at the α-carbon, protonated as a hydrochloride salt for enhanced solubility.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 250.12 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 296.3±25.0 °C | |
| Flash Point | 133.0±23.2 °C | |
| Exact Mass | 213.055649 Da (free base) | |
| LogP | 1.86 (free base) |
The stereochemical integrity of the S-enantiomer is critical for its biological activity, as evidenced by studies on analogous chlorophenylalanine derivatives.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three key steps: esterification, chlorination, and salt formation (Figure 1).
Step 1: Esterification of Hydroxypivalic Acid
Hydroxypivalic acid undergoes esterification with methanol in the presence of sulfuric acid, yielding methyl hydroxypivalate . This step achieves a 70–74% yield under reflux conditions .
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to form the hydrochloride salt, improving stability and aqueous solubility.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methanol, H₂SO₄, reflux | 74% |
| 2 | 2-Chlorobenzyl chloride, K₂CO₃ | 80% |
| 3 | HCl (g), ether | 95% |
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits high solubility in polar solvents like water (28% w/v) and methanol, whereas the free base is lipid-soluble (LogP = 1.86) . The compound is stable under inert atmospheres but degrades upon prolonged exposure to moisture or light.
Spectroscopic Characterization
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NMR: The -NMR spectrum shows characteristic peaks for the 2-chlorophenyl ring (δ 7.2–7.4 ppm), methyl ester (δ 3.6 ppm), and ammonium proton (δ 8.1 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 250.12 [M+H]⁺.
Biological Activities and Mechanisms
Enzyme Inhibition
The chlorophenyl group enhances binding to hydrophobic enzyme pockets. For instance, derivatives inhibit trypsin-like proteases with IC₅₀ values of 2–5 μM.
Applications in Drug Discovery
Lead Compound Optimization
The 2-chloro substitution confers metabolic stability compared to 3- or 4-chloro isomers. Comparative studies show:
Table 3: Activity of Chlorophenyl Derivatives
| Compound | Target Affinity (Kd, nM) |
|---|---|
| (S)-2-Chloro derivative | 12.3 ± 1.2 |
| (S)-3-Chloro derivative | 45.6 ± 3.8 |
| (S)-4-Chloro derivative | 89.4 ± 6.1 |
Data adapted from.
Prodrug Development
The methyl ester acts as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This property is exploited in antivirals and anticonvulsants.
Analytical and Regulatory Status
Quality Control
HPLC methods using C18 columns (UV detection at 254 nm) achieve >99% purity. Regulatory guidelines classify it as a research-grade chemical, unsuitable for human use.
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